molecular formula C11H10Cl2O2 B13586921 1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid

1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13586921
M. Wt: 245.10 g/mol
InChI Key: AJNIMMQYSXDJMM-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10Cl2O2 This compound features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with two chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the benzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10Cl2O2/c12-8-1-2-9(13)7(5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)

InChI Key

AJNIMMQYSXDJMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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